molecular formula C10H5F2KO3 B1406775 Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate CAS No. 1803598-39-1

Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B1406775
CAS No.: 1803598-39-1
M. Wt: 250.24 g/mol
InChI Key: JVELCOJHBHVJCG-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate typically involves the reaction of 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylic acid with a potassium base. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions to ensure complete conversion to the potassium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to the laboratory synthesis are scaled up, with considerations for cost, efficiency, and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents such as methanol or ethanol .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzofuran derivatives .

Scientific Research Applications

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be investigated for its biological activity and potential therapeutic applications.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-fluoro-3-methyl-1-benzofuran-2-carboxylate
  • Potassium 7-fluoro-3-methyl-1-benzofuran-2-carboxylate
  • Potassium 5,7-dichloro-3-methyl-1-benzofuran-2-carboxylate

Uniqueness

Potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate is unique due to the presence of two fluorine atoms at the 5 and 7 positions on the benzofuran ring. This structural feature may impart distinct chemical and biological properties compared to similar compounds with different substituents .

Properties

IUPAC Name

potassium;5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3.K/c1-4-6-2-5(11)3-7(12)9(6)15-8(4)10(13)14;/h2-3H,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVELCOJHBHVJCG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2F)F)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-39-1
Record name potassium 5,7-difluoro-3-methyl-1-benzofuran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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